3,4-dichloro-N-(4-ethoxyphenyl)benzamide
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Overview
Description
3,4-dichloro-N-(4-ethoxyphenyl)benzamide is an organic compound with the molecular formula C15H13Cl2NO2 It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring, and an ethoxyphenyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(4-ethoxyphenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-ethoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may also be scaled up using industrial chromatography techniques or crystallization methods.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(4-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide, at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether, at room temperature.
Oxidation: Potassium permanganate in an acidic medium, at elevated temperatures.
Major Products
Substitution: Products depend on the nucleophile used, such as 3,4-diamino-N-(4-ethoxyphenyl)benzamide.
Reduction: 3,4-dichloro-N-(4-ethoxyphenyl)benzylamine.
Oxidation: 3,4-dichloro-N-(4-carboxyphenyl)benzamide.
Scientific Research Applications
3,4-dichloro-N-(4-ethoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In the case of its potential anticancer activity, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Comparison with Similar Compounds
3,4-dichloro-N-(4-ethoxyphenyl)benzamide can be compared with other similar compounds, such as:
3,4-dichloro-N-(4-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
3,4-dichloro-N-(4-hydroxyphenyl)benzamide: Contains a hydroxy group, which can form hydrogen bonds and may influence its solubility and interaction with biological targets.
3,4-dichloro-N-(4-aminophenyl)benzamide:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethoxy group, which can influence its chemical reactivity and biological interactions.
Properties
IUPAC Name |
3,4-dichloro-N-(4-ethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-12-6-4-11(5-7-12)18-15(19)10-3-8-13(16)14(17)9-10/h3-9H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCMEXHGFXGYKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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